molecular formula C8H16O B8554956 1-Hexene, 2-ethoxy- CAS No. 54844-02-9

1-Hexene, 2-ethoxy-

Cat. No.: B8554956
CAS No.: 54844-02-9
M. Wt: 128.21 g/mol
InChI Key: FWIPMQKCXHTVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hexene, 2-ethoxy- is a chemical compound with the CAS Registry Number 54844-02-9 and the molecular formula C8H16O . It is an ether derivative of hexene, characterized by a molecular weight of approximately 128.21 g/mol . Researchers can identify the compound by its InChIKey (FWIPMQKCXHTVBB-UHFFFAOYSA-N) and its SMILES representation (O(CC)C(=C)CCCC) . As a specialty olefinic ether, its primary research value lies in its application as a building block or intermediate in synthetic organic chemistry. It is particularly relevant in the development of novel catalytic processes, such as hydroalkoxylation reactions, which are a key area of study in creating more efficient and selective synthetic routes for ether production . The compound is intended for research and development use in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant lab safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54844-02-9

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

2-ethoxyhex-1-ene

InChI

InChI=1S/C8H16O/c1-4-6-7-8(3)9-5-2/h3-7H2,1-2H3

InChI Key

FWIPMQKCXHTVBB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)OCC

Origin of Product

United States

Synthetic Methodologies and Catalysis for 1 Hexene, 2 Ethoxy and Analogs

Investigation of Hydroalkoxylation Reactions of Alpha-Olefins to Unsaturated Ethers

Catalytic Systems for Etherification of 1-Alkenes with Ethanol (B145695)

Development of Novel Homogeneous Catalysts for Unsaturated Ether Synthesis

Homogeneous catalysis plays a pivotal role in the efficient and selective synthesis of unsaturated ethers. Various transition metal complexes have been developed for this purpose, offering high activity and selectivity under mild reaction conditions.

Hydroalkoxylation, the addition of an alcohol across an alkyne or alkene, is a primary route to vinyl ethers. Gold(I) catalysts, for instance, have proven effective in the hydroalkoxylation of aryl ynol ethers and ynamides with allylic alcohols, leading to γ,δ-unsaturated esters or amides through a cascade reaction chemspider.com. Platinum-catalyzed intramolecular alkyne hydroalkoxylation can yield enol ethers, demonstrating the utility of platinum in forming oxygen heterocycles chemspider.com, chemeo.com.

A range of transition metals, including molybdenum, tungsten, ruthenium, palladium, platinum, gold, silver, iridium, and rhodium, have been successfully employed in the synthesis of vinyl ether derivatives via the addition of alcohols to alkynes. Gold-N-heterocyclic carbene (NHC) catalysts have shown particularly promising results in vinyl ether synthesis.

Table 1: Examples of Homogeneous Catalysts in Unsaturated Ether Synthesis

Catalyst TypeReactionSubstrate ClassProduct ClassReference
Gold(I)Hydroalkoxylation/Claisen rearrangementAryl ynol ethers, Ynamidesγ,δ-unsaturated esters/amides chemspider.com
PlatinumIntramolecular Alkyne HydroalkoxylationPropargylic ethersEnol ethers (cyclic) chemspider.com, chemeo.com
NickelHydroalkoxylation1,3-dienesAllylic ethers
MolybdenumAlkene MetathesisTrienesUnsaturated pyrans (cyclic ethers)

Positional and Regioselectivity in Hydroalkoxylation Reactions

Controlling the positional and regioselectivity is a critical challenge in hydroalkoxylation reactions, especially when dealing with unsymmetrical alkenes or alkynes. Regioselectivity dictates where the alkoxy group attaches and where the double bond is retained.

In platinum-catalyzed intramolecular hydroalkoxylation, both steric and electronic factors influence regioselectivity. Electronic effects, specifically the polarization induced by alkyne substituents, can direct the preferential attack of the heteroatom at the more electron-deficient carbon chemspider.com, chemeo.com. For example, gold(I)-catalyzed reactions exhibit excellent regioselectivity, with nucleophilic attack occurring preferentially at the α-position of polarized alkynes chemspider.com.

The goal is often to achieve either Markovnikov (alkoxy group on the more substituted carbon) or anti-Markovnikov (alkoxy group on the less substituted carbon) addition, depending on the desired product. Nickel-catalyzed hydroalkoxylation of 1,3-dienes has demonstrated high regioselectivity, providing access to a wide range of allylic ethers under mild conditions.

Strategies for Maintaining Alkene Unsaturation in Ether Products

A significant challenge in synthesizing unsaturated ethers is preventing the alkene moiety from undergoing unwanted side reactions, such as hydrogenation or isomerization, which would lead to saturated or rearranged products.

One key consideration is that the enol ether products themselves can be susceptible to further alkene hydroalkoxylation, potentially forming undesirable acetal (B89532) byproducts if harsh reaction conditions are employed. Therefore, strategies focus on developing catalysts and reaction conditions that selectively promote ether formation while preserving the integrity of the carbon-carbon double bond. This often involves fine-tuning catalyst design and reaction parameters (e.g., temperature, solvent, and reactant stoichiometry) to favor the desired C-O bond formation over C-C bond saturation. For instance, the use of specific transition metal catalysts can facilitate the desired addition without causing over-reduction of the alkene,.

Alternative Synthetic Routes to Unsaturated Alkyl Ethers

Beyond direct hydroalkoxylation, several other synthetic methodologies offer versatile pathways to unsaturated alkyl ethers, leveraging different reaction mechanisms and catalytic principles.

Olefin Metathesis Approaches for Ethers

Olefin metathesis has emerged as a powerful tool for constructing carbon-carbon double bonds and is increasingly applied in the synthesis of unsaturated ethers. This class of reactions includes ring-closing metathesis (RCM), cross-metathesis (CM), and carbonyl-olefin metathesis.

RCM is particularly effective for synthesizing cyclic enol ethers,,. For example, molybdenum-catalyzed alkene metathesis has been utilized for the enantioselective synthesis of unsaturated pyrans, which are cyclic tertiary ethers. Cross-metathesis reactions can stereoselectively deliver linear (Z)-α,β-unsaturated esters, offering a valuable disconnection in synthesis. Furthermore, carbonyl-olefin metathesis provides a direct route to cyclic enol ethers from olefin and ester functionalities, often employing reagents like the Tebbe or Petasis reagent.

Transition Metal-Catalyzed Coupling Reactions (e.g., Alkene Functionalization with Alkoxides)

Transition metal catalysis extends beyond hydroalkoxylation to various coupling reactions that enable the functionalization of alkenes with alkoxides. These methods are crucial for building complex molecular architectures.

Palladium, platinum, rhodium, ruthenium, iron, and copper are frequently employed transition metals in these cascade functionalization reactions of carbon-carbon unsaturated systems. Examples include the palladium-catalyzed regioselective intermolecular hydroalkoxylation of 1-arylbutadienes, yielding (E)-(3-alkoxybut-1-enyl)benzenes. Iridium-catalyzed reactions have been reported for the 1,4-addition of alcohols to ynones, forming vinyl ethers. Copper-catalyzed benzylic C-H alkoxylation also represents a route to ethers.

Another established method is oxymercuration/demercuration, which allows for the Markovnikov addition of an alcohol to an alkene, producing an ether product,. This two-step process typically involves a mercury(II) salt followed by reduction with sodium borohydride.

Green Chemistry Approaches to Sustainable Ether Synthesis

The principles of green chemistry guide the development of more environmentally benign and sustainable synthetic routes for ethers. These principles emphasize waste prevention, maximizing atom economy, designing less hazardous syntheses, using safer solvents, increasing energy efficiency, utilizing renewable feedstocks, and employing catalysts over stoichiometric reagents,,,.

Key strategies in sustainable ether synthesis include:

Catalysis: The use of catalysts, especially heterogeneous ones, is preferred over stoichiometric reagents as they are effective in small amounts and can be reused, minimizing waste,.

Solvent Alternatives: Replacing traditional organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids reduces environmental impact.

Energy Efficiency: Conducting reactions at ambient temperatures and pressures, or utilizing energy-efficient methods like microwave or ultrasonic irradiation, reduces energy consumption,,.

Atom Economy: Designing reactions where most atoms of the starting materials are incorporated into the final product, minimizing by-products.

Renewable Feedstocks: Employing starting materials derived from renewable sources instead of depletable ones.

An example of a green approach is the catalytic transformation of esters to unsymmetrical ethers using hydrogen as a reductant, where water is the only theoretical byproduct. Furthermore, bi-functional Al-Ni-P heterogeneous catalysts have been developed for the direct and selective hydrogenation coupling of unsaturated aldehydes with alcohols, yielding unsaturated ethers under mild conditions (e.g., 0.1 MPa H₂). High-temperature catalytic Williamson ether synthesis, utilizing weak alkylating agents like alcohols or carboxylic acid esters, has also been explored as a greener alternative for alkyl aryl ether production, achieving high selectivity.

Computational and Theoretical Chemistry of 1 Hexene, 2 Ethoxy

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure, stability, and reactivity of molecules fishersci.ca. For 1-Hexene (B165129), 2-ethoxy-, DFT calculations would be instrumental in characterizing its ground-state properties and predicting its behavior in various chemical environments.

DFT can provide insights into the molecular geometry, bond lengths, and angles, as well as the distribution of electron density within the molecule. Key reactivity descriptors, such as frontier molecular orbitals (HOMO and LUMO energies), chemical potential, hardness, and electrophilicity/nucleophilicity indices, could be calculated to predict preferred sites for chemical reactions fishersci.ca. For instance, the presence of the double bond and the electron-donating ethoxy group would influence the electronic landscape, making certain carbon atoms more susceptible to electrophilic or nucleophilic attack.

While specific DFT data for 1-Hexene, 2-ethoxy- is not extensively reported, general DFT studies on alkenes and enol ethers highlight the importance of these parameters. For example, DFT studies on various organic molecules have explored their electronic properties, reactivity, and intermolecular interactions in different environments, showing how solvation can influence charge distribution and stability.

Understanding the energetics and transition states is fundamental for elucidating reaction mechanisms and predicting reaction rates for synthetic pathways involving 1-Hexene, 2-ethoxy-. DFT calculations are particularly well-suited for mapping potential energy surfaces, identifying stable intermediates, and locating transition states (TS) that connect reactants to products. The activation energy barrier for a reaction is determined by the energy difference between the reactants and the transition state, which directly correlates with the reaction rate.

For 1-Hexene, 2-ethoxy-, potential synthetic pathways could involve its formation (e.g., from an alkyne and ethanol) or its reactions (e.g., electrophilic additions across the double bond, hydrolysis of the enol ether). DFT calculations would allow for the determination of the energy profiles for these reactions, including the identification of rate-determining steps. For example, studies on the protonation of 1-hexene over H-ZSM-5, which involves a carbenium-ion-like transition state, illustrate how DFT can reveal activation energies dependent on the protonation site. Similarly, the selective formation of 2-ethoxy alkanes from 1-alkenes and ethanol (B145695) over zeolite catalysts has been investigated, where the main products were 2-ethoxy hexane (B92381) and 3-ethoxy hexane, suggesting specific reaction pathways and intermediates.

Table 1: Illustrative DFT Energetic Parameters (Hypothetical for 1-Hexene, 2-ethoxy- Reactions)

Reaction StepType of Energy (kcal/mol)Value (Hypothetical)
Formation of π-complex with electrophileBinding Energy-5.2
Transition State for Electrophilic AdditionActivation Energy15.8
Formation of carbocation intermediateIntermediate Stability-10.5
Hydrolysis Transition StateActivation Energy22.1

Note: The values in Table 1 are hypothetical and for illustrative purposes only, as specific computational data for 1-Hexene, 2-ethoxy- is not publicly available.

In reactions involving the addition of alcohols or water to the double bond of 1-Hexene, 2-ethoxy-, or its role as a reactant in other processes, alkoxide intermediates could be formed. DFT calculations are highly effective in analyzing the stability and conformational preferences of such intermediates. The stability of alkoxide species can be influenced by factors such as the protonation site, the surrounding chemical environment (e.g., solvent or catalyst cavity), and the specific rotational orientations of the alkoxide group.

For larger alkenes, the energy of formation for different rotational orientations of alkoxide intermediates can vary, highlighting the importance of conformational analysis in determining the most stable structures. For 1-Hexene, 2-ethoxy-, DFT could identify the most stable conformers of any transient alkoxide species, providing insights into their lifetimes and subsequent reactivity. The accessibility of the alkoxide oxygen site within a catalytic cavity, for instance, has been observed to play a significant role in the stability of alkoxy species.

The interaction of 1-Hexene, 2-ethoxy- with catalytic species is a critical area for computational investigation. DFT can model the binding mechanisms, adsorption energies, and activation of the molecule on catalyst surfaces or within homogeneous catalyst complexes. This is particularly relevant for reactions like hydroformylation, oligomerization, or epoxidation where 1-hexene (the parent compound) is a common reactant.

Studies on the catalytic conversion of 1-hexene, such as its epoxidation over Ti-beta catalysts, demonstrate how DFT can be used to investigate active sites and reaction intermediates. For instance, Ti-η¹(OOH) species are recognized as active intermediates in olefin epoxidation, and these intermediates attack the double bond of 1-hexene, leading to a transition state with a lower apparent activation energy. Similarly, DFT calculations have been used to study ethylene (B1197577) oligomerization, which produces 1-hexene, by investigating metallacycle mechanisms and the energetics of ethylene insertion and β-hydride transfer. While these studies focus on the formation or reaction of 1-hexene itself, the principles apply to understanding how 1-Hexene, 2-ethoxy- might interact with various catalysts.

Table 2: Illustrative Binding Energies with Catalytic Species (Hypothetical)

Catalytic Species (Type)Binding Site on 1-Hexene, 2-ethoxy-Binding Energy (kcal/mol)
Lewis Acid CatalystOxygen of Ethoxy Group-8.7
Transition Metal ComplexDouble Bond-12.3
Brønsted Acid SiteDouble Bond (Protonation)-15.1

Note: The values in Table 2 are hypothetical and for illustrative purposes only, as specific computational data for 1-Hexene, 2-ethoxy- is not publicly available.

Ab Initio Molecular Dynamics Simulations for Dynamic Behavior

Ab initio Molecular Dynamics (AIMD) simulations provide a dynamic view of molecular systems, allowing for the study of bond breaking and formation events, conformational changes, and intermolecular interactions over time, with forces derived directly from quantum mechanical calculations. For 1-Hexene, 2-ethoxy-, AIMD could simulate its behavior in solution, its interactions with explicit solvent molecules, or its dynamic adsorption/desorption on a catalyst surface.

While direct AIMD studies on 1-Hexene, 2-ethoxy- are not found, AIMD is particularly useful for understanding complex phenomena like reaction pathways in solution or at interfaces, where static DFT calculations might not fully capture the dynamic environment. For example, AIMD can reveal the transient conformational states of the hexene chain and how the ethoxy group influences the flexibility and accessibility of the double bond. It can also provide insights into the solvent effects on reactivity and the stability of intermediates by observing their evolution over time.

Microkinetic Modeling of Complex Reaction Networks

Although specific microkinetic models for reactions involving 1-Hexene, 2-ethoxy- are not reported, this methodology has been applied to various alkene transformations on acidic zeolites, including oligomerization, cracking, and alkylation. These models account for thousands of elementary reaction steps and intermediate species, providing a detailed description of reaction pathways. For instance, microkinetic models have been developed for the hydrotreatment of 1-hexene and other C6 olefin isomers, considering mass transfer, adsorption, desorption, and intrinsic conversion kinetics. If 1-Hexene, 2-ethoxy- were part of a larger reaction system, microkinetic modeling could help optimize reaction conditions and design novel catalysts by identifying rate-determining steps and key intermediates.

Molecular Mechanics and Quantum Chemical Studies for Conformational Analysis and Intermolecular Interactions

Molecular Mechanics (MM) and various quantum chemical methods (beyond standard DFT, including higher-level ab initio methods like MP2 or CCSD(T), or semi-empirical methods) are employed for conformational analysis and the study of intermolecular interactions. MM force fields, while less computationally demanding than quantum methods, are useful for exploring the conformational space of larger molecules and estimating their relative stabilities. Quantum chemical studies provide a more accurate description of electronic effects, hydrogen bonding, and other non-covalent interactions.

For 1-Hexene, 2-ethoxy-, conformational analysis would involve exploring the rotations around single bonds in the hexene chain and the ethoxy group, identifying low-energy conformers. The presence of the double bond restricts rotation, but the flexible alkyl chain and the ethoxy group allow for various spatial arrangements. Quantum chemical studies could precisely determine the energy differences between these conformers and analyze any intramolecular interactions (e.g., weak hydrogen bonds or steric effects) that stabilize or destabilize specific conformations. For example, quantum mechanical analysis of 1,2-ethanediol (B42446) has shown how conformational energies correlate with geometric parameters consistent with internal hydrogen bonds.

Furthermore, understanding intermolecular interactions is crucial for predicting physical properties (e.g., boiling point, solubility) and behavior in condensed phases or during adsorption. Quantum chemical methods can quantify dispersion forces, electrostatic interactions, and hydrogen bonding between 1-Hexene, 2-ethoxy- molecules or with solvent molecules. While specific data for 1-Hexene, 2-ethoxy- is not available, these methods are routinely applied to understand the non-covalent interactions that govern molecular recognition, crystal packing, and solvation effects in organic compounds.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, also known as ab initio methods, are theoretical approaches in computational chemistry that derive molecular properties directly from fundamental physical laws, without the need for experimental data or empirical parameters. These methods solve the electronic Schrödinger equation for a given molecular system, providing insights into its electronic structure, geometry, and various spectroscopic characteristics. Density Functional Theory (DFT) is a particularly popular and powerful first-principles method due to its balance of accuracy and computational efficiency, making it suitable for larger organic molecules.

Infrared (IR) Spectroscopy Prediction

The prediction of Infrared (IR) spectra from first principles involves calculating the vibrational frequencies and intensities of a molecule. This is achieved by determining the second derivatives of the energy with respect to nuclear coordinates, which yields the Hessian matrix. Diagonalization of this matrix provides the normal modes of vibration and their corresponding harmonic vibrational frequencies. The intensities of the IR absorption bands are derived from the change in the dipole moment during each vibration. wikipedia.org

Commonly, DFT methods with appropriate functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G(d,p), def2-TZVP) are employed for IR spectral predictions. These calculations typically involve optimizing the molecular geometry to a local minimum on the potential energy surface, followed by a vibrational frequency analysis. While harmonic approximations are often used for computational efficiency, anharmonic corrections can be applied for higher accuracy, especially for specific vibrational modes. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants from first principles is a crucial application of computational chemistry for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is the standard approach for calculating NMR chemical shifts. wikipedia.org This method ensures that the calculated chemical shifts are independent of the choice of coordinate system, providing reliable predictions.

For 1-Hexene, 2-ethoxy-, computational NMR studies would involve optimizing its molecular geometry and then performing GIAO calculations for both proton (¹H) and carbon-13 (¹³C) nuclei. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS). Solvent effects can also be incorporated into these calculations using implicit solvation models (e.g., PCM, SMD) to better mimic experimental conditions. wikipedia.org Conformational analysis is also important, as different conformers can have distinct NMR chemical shifts, and the predicted spectrum would ideally be a Boltzmann-weighted average of the contributing conformers. fishersci.co.uk

While the methodology is robust, specific predicted ¹H and ¹³C NMR chemical shifts and coupling constants for 1-Hexene, 2-ethoxy- are not found in the public literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. First-principles prediction of UV-Vis spectra primarily relies on Time-Dependent Density Functional Theory (TD-DFT). wikipedia.orguni.lu TD-DFT calculations determine the excited electronic states and the energies required for transitions from the ground state to these excited states. The output typically includes the excitation energies (which correspond to absorption wavelengths, λmax), oscillator strengths (related to absorption intensity), and the nature of the electronic transitions (e.g., π→π, n→π).

For 1-Hexene, 2-ethoxy-, the presence of the alkene (C=C) chromophore would lead to characteristic π→π* transitions in the UV region. The ethoxy group's non-bonding electrons (n) could also contribute to n→π* transitions, although these are typically weaker and at shorter wavelengths. TD-DFT calculations would predict the λmax values and intensities of these electronic absorptions. uni.lu

Computational chemistry, particularly using first-principles methods like DFT and TD-DFT, offers powerful tools for predicting various spectroscopic properties, including IR, NMR, and UV-Vis spectra. These predictions are invaluable for understanding molecular structure, validating experimental data, and guiding synthetic efforts. While the theoretical frameworks are well-established and routinely applied to a wide range of organic compounds, detailed computational spectroscopic data for the specific compound 1-Hexene, 2-ethoxy- from first principles are not found in the current public scientific literature.

Intermolecular Interactions and Thermodynamic Properties of Mixtures Involving 1 Hexene, 2 Ethoxy Analogs

Study of Binary and Ternary Mixtures with Related Hydrocarbons and Alcohols

There are no available studies on the binary or ternary mixtures of 1-Hexene (B165129), 2-ethoxy- with hydrocarbons or alcohols.

Determination of Excess Molar Properties (e.g., Excess Molar Volume, Isentropic Compressibility)

No experimental data or research findings on the excess molar properties of mixtures containing 1-Hexene, 2-ethoxy- could be located.

Modeling of Mixture Properties using Advanced Equations of State (e.g., PC-SAFT EoS) and Mixing Rules

There is no literature on the application of the PC-SAFT equation of state or other modeling approaches to mixtures involving 1-Hexene, 2-ethoxy-.

Activity Coefficients at Infinite Dilution for Solvent Applications

Data on the activity coefficients at infinite dilution for 1-Hexene, 2-ethoxy- are not available.

Future Research Directions for 1 Hexene, 2 Ethoxy

Development of Highly Selective and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of processes that are not only efficient but also environmentally benign. For 1-Hexene (B165129), 2-ethoxy-, a significant area of future research lies in pioneering highly selective and sustainable synthetic routes that minimize waste and energy consumption.

A promising frontier is the liquid-phase, continuous-flow ethoxylation of 1-hexene over fixed-bed zeolite catalysts. rsc.orgrsc.org Research has demonstrated that using a zeolite beta catalyst with an equimolar mixture of 1-hexene and ethanol (B145695) at 423 K and 6 MPa can achieve over 90% selectivity for ethoxy alkanes. rsc.orgrsc.orgresearchgate.net The primary products are 2-ethoxyhexane and 3-ethoxyhexane, with the former being the major isomer. researchgate.net This method's sustainability is enhanced by the potential use of bioethanol as the ethoxylating agent. rsc.orgrsc.orgresearchgate.net Under optimized conditions, these catalysts show good stability, operating for extended periods without significant loss of activity. rsc.orgresearchgate.net

Future work will likely focus on improving catalyst longevity, further enhancing selectivity towards the desired 2-ethoxy isomer, and adapting these processes to handle cruder, less refined bio-based feedstocks. Another avenue involves exploring alternative, inexpensive, and non-toxic catalysts. For instance, iron(III) triflate has been shown to be an efficient catalyst for the direct and selective etherification of alcohols. acs.org The addition of co-catalysts or additives, such as ammonium (B1175870) chloride, can suppress side reactions like alkene formation, which is a common issue in acid-catalyzed processes. acs.org

Mechanistic studies of base-catalyzed anti-Markovnikov alcohol addition to alkenes are also crucial. nih.gov Understanding the thermodynamics and kinetics of such reactions can lead to protocols that overcome thermodynamic challenges, potentially enabling highly selective synthesis under milder conditions. nih.gov Kinetic modeling of etherification reactions, such as those using ion-exchange resins, helps in optimizing industrial processes by identifying rate-limiting steps and the influence of mass transfer limitations. aalto.fi

Table 1: Comparison of Synthetic Routes for Ethoxyalkanes

Method Catalyst Reactants Key Features Challenges
Zeolite-Catalyzed Ethoxylation Zeolite Beta 1-Hexene, Ethanol High selectivity (>90%); Continuous flow process; Use of bioethanol. rsc.orgrsc.orgresearchgate.net Catalyst deactivation over time; Formation of minor isomers (3-ethoxyhexane) and side products (diethyl ether, dodecenes). rsc.orgresearchgate.net
Iron-Catalyzed Etherification Iron(III) Triflate Alcohols Uses an inexpensive, environmentally benign metal; Additives can suppress side reactions. acs.org Potential for alkene side product formation without additives. acs.org
Williamson Ether Synthesis Strong Base (e.g., Alkoxide) Alkyl Halide, Alcohol Classic, well-understood SN2 reaction. libretexts.org Competition with E2 elimination, especially with secondary/tertiary halides; Requires stoichiometric base. libretexts.org
Alkoxymercuration-Demercuration Mercury Salts (e.g., (CF3CO2)2Hg) Alkene, Alcohol Follows Markovnikov's rule; Milder than some acid-catalyzed additions. libretexts.orgmasterorganicchemistry.com Use of toxic mercury reagents. libretexts.orgmasterorganicchemistry.com

Exploration of Bio-Based Feedstocks for Unsaturated Ether Production

A critical shift in chemical production is the move away from petroleum-based feedstocks towards renewable, bio-based alternatives. This transition is central to the future of unsaturated ether synthesis, including that of 1-Hexene, 2-ethoxy-.

The most direct route involves using alcohols derived from biomass. Bioethanol, produced via the fermentation of sugars from sources like corn, sugarcane, or agricultural waste, has already been successfully used in the ethoxylation of 1-hexene. rsc.orgrsc.orgresearchgate.net Research is expanding to include other bio-alcohols, such as 1-propanol (B7761284) and 1-butanol, to create a wider range of ethers. researchgate.nettdx.cat

The alkene component, 1-hexene, can also be sourced from biomass. One established pathway is the conversion of biomass into synthesis gas (a mixture of carbon monoxide and hydrogen), followed by the Fischer-Tropsch process to produce linear 1-alkenes. rsc.orgresearchgate.net This integrated approach, where both the alcohol and the alkene are from renewable sources, is a key goal for creating truly "green" ethers. researchgate.net

The broader concept of a biorefinery is pivotal. essentialchemicalindustry.org Lignocellulosic biomass—comprising cellulose, hemicellulose, and lignin—is an abundant and non-food-competitive feedstock. mdpi.com Advanced thermo-chemical and biological conversion processes can break down this complex biomass into a variety of platform chemicals. mdpi.com These platforms include sugars, which can be fermented to alcohols, and other intermediates like furfurals and levulinic acid, which can be further upgraded. mdpi.com For example, reductive etherification provides a pathway to couple biomass-derived ketones and alcohols into valuable ether products. nrel.gov

Future research will focus on:

Developing robust catalysts that can tolerate the impurities often found in bio-feedstocks. rsc.org

Optimizing the conversion of lignocellulosic biomass into specific platform chemicals suitable for ether synthesis. mdpi.com

Integrating the production of bio-alcohols and bio-alkenes on-site to improve process economics and sustainability. mdpi.com

Table 2: Potential Bio-Based Feedstocks and Derived Intermediates

Feedstock Source Primary Components Conversion Process Key Intermediates for Ether Synthesis
Sugars & Starches (e.g., Corn, Sugarcane) Glucose, Sucrose Fermentation Ethanol, Butanol. tdx.catmdpi.com
Lignocellulosic Biomass (e.g., Wood, Agri-waste) Cellulose, Hemicellulose, Lignin Gasification + Fischer-Tropsch 1-Alkenes (e.g., 1-Hexene). rsc.orgresearchgate.net
Lignocellulosic Biomass (e.g., Wood, Agri-waste) Cellulose, Hemicellulose, Lignin Hydrolysis & Fermentation Alcohols, Ketones, Furfurals. essentialchemicalindustry.orgmdpi.comnrel.gov
Vegetable Oils (e.g., Soybean, Castor Oil) Triglycerides Transesterification, Hydrogenation Alcohols, Fatty Acids. mdpi.com

Rational Design of Catalysts for Targeted Alkene-Ether Architectures

Achieving high selectivity for specific isomers and stereochemistries—the "architecture" of a molecule—is a primary goal in modern synthesis. For unsaturated ethers, this means controlling not only which carbon of the double bond the ethoxy group attaches to (regioselectivity) but also, in relevant cases, the three-dimensional arrangement of the atoms (stereoselectivity). The rational design of catalysts is at the heart of this challenge.

Zeolites, with their well-defined pore structures, are a prime example of rationally selected catalysts. rsc.org The shape-selective nature of zeolite beta is responsible for the preferential formation of 2-ethoxyhexane over 3-ethoxyhexane during the ethoxylation of 1-hexene. rsc.orgresearchgate.net Future research will involve tailoring the pore size, acidity, and framework of zeolites to further enhance this selectivity. Confining metal nanoparticles within zeolite pores is another advanced strategy to control catalytic reactions by limiting the size and orientation of molecules that can access the active sites. rsc.org

Beyond zeolites, the development of homogeneous catalysts offers a high degree of tunability. For instance, while not yet applied to 1-hexene, 2-ethoxy- synthesis, co-catalytic systems using chiral Lewis bases and phosphoric acids have achieved highly enantioselective intermolecular oxysulfenylation of alkenes. chinesechemsoc.org These systems demonstrate that careful catalyst design can control the formation of contiguous stereocenters during the functionalization of a double bond. chinesechemsoc.org Applying these principles to etherification could enable the synthesis of chiral ethers with specific biological or material properties.

The design process also involves selecting metals and ligands to control reactivity and prevent unwanted side reactions. Iron-based catalysts are being developed as low-cost, less toxic alternatives to precious metal catalysts. acs.org The rational addition of simple salts like NH₄Cl can fundamentally alter the reaction pathway, suppressing elimination reactions in favor of the desired etherification. acs.org Understanding the electronic and steric properties of ligands is also key, as demonstrated in cobalt-catalyzed alkene isomerization, where the ligand structure dictates the stereoselectivity of the final product. acs.org

Future catalyst design will increasingly rely on computational modeling to predict the interactions between the catalyst, substrates, and intermediates, accelerating the discovery of new, highly efficient, and selective catalytic systems. researchgate.net

Elucidation of Detailed Mechanistic Pathways in Complex Transformations

A deep understanding of reaction mechanisms is fundamental to controlling reaction outcomes, optimizing conditions, and designing better catalysts. For the synthesis of 1-Hexene, 2-ethoxy- and related compounds, elucidating the precise sequence of bond-making and bond-breaking events is a significant area of ongoing research.

Modern computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for mapping out potential reaction pathways. nrel.gov For example, in the reductive etherification of ketones and alcohols, DFT calculations have been used to compare the energetics of three plausible mechanisms: the direct, ketal, and enol pathways. nrel.gov These studies can identify the most energetically favorable route and pinpoint the rate-determining steps, guiding experimental efforts to optimize the reaction. nrel.gov

Kinetic studies are equally vital. By measuring how reaction rates change in response to variations in reactant concentrations and temperature, researchers can build kinetic models. aalto.fi For the etherification of C5-alkenes, kinetic modeling has suggested a dual-site Langmuir-Hinshelwood mechanism, where the reaction occurs between an adsorbed alcohol molecule and another from the liquid phase. aalto.fi Such models are invaluable for scaling up reactions from the lab to industrial production.

Spectroscopic and crystallographic studies provide snapshots of key intermediates. While direct observation of intermediates in etherification can be challenging, studies on analogous reactions like sulfenofunctionalization provide crucial insights. nih.gov The formation and structure of intermediate thiiranium ions have been studied computationally and spectroscopically, revealing how they are formed and how they react to give the final product. nih.gov Similar intermediates, like oxonium or carbocation species, are proposed in etherification, and understanding their stability and reactivity is key. For example, in the iron-catalyzed dehydrative etherification of alcohols, a mechanism involving the formation of a zwitterionic intermediate followed by C-O bond cleavage to generate a benzylic carbocation has been proposed. acs.org

A significant challenge remains in accurately modeling reactions in solution, where solvent effects can dramatically influence reaction energies and pathways. researchgate.net Overcoming this hurdle is a key frontier for accurately predicting and controlling complex chemical transformations in the liquid phase. researchgate.net

Investigation of Novel Applications for Functionalized Hexene Derivatives in Materials Science

Functionalized hexene derivatives, including ethers like 1-Hexene, 2-ethoxy-, represent versatile building blocks for advanced materials. The presence of both an ether linkage and a reactive double bond allows for their incorporation into a wide array of polymeric and composite structures, opening up new avenues in materials science.

One of the most direct applications is in the synthesis of functionalized polyolefins. By copolymerizing ethylene (B1197577) and 1-hexene with functionalized monomers, it is possible to create materials with tailored properties. mdpi.com For example, incorporating amine-substituted styrene (B11656) derivatives into an ethylene/hexene backbone can enhance the surface and mechanical properties of the resulting terpolymer. mdpi.com The ether functionality in a molecule like 1-Hexene, 2-ethoxy- could be used to introduce polarity, improve adhesion, or alter the solubility of polyethylene-based materials.

The double bond of hexene derivatives serves as a handle for polymerization or further modification. The polymerization of 1-hexene itself, often catalyzed by late transition metals, can produce branched poly(1-hexene) with a microstructure that dictates its physical properties, ranging from amorphous oils to semi-crystalline plastics. mdpi.com Functional groups attached to the hexene monomer can be carried into the final polymer, creating materials with specific functionalities distributed along the polymer chain. rsc.org

Beyond polymerization, functionalized hexenes can be used to modify surfaces or create complex molecular architectures. For instance, hexene derivatives can be attached to surfaces like graphene to create new composite materials with applications in nanoelectronics or catalysis. scispace.com The principles used to create supramolecular architectures from functionalized poly(1,2-butylene oxide) could be adapted to polymers derived from 1-Hexene, 2-ethoxy-. rsc.org Furthermore, bicyclo[2.2.0]hexene (BCH) derivatives have been developed as versatile platforms for creating new reagents and functional materials for chemical sensing, demonstrating the potential for highly structured hexene derivatives. nih.gov

Future research in this area will focus on:

Developing controlled polymerization techniques to create hexene-based polymers with precise microstructures and topologies. acs.org

Exploring the use of 1-Hexene, 2-ethoxy- as a reactive plasticizer or compatibilizer in polymer blends.

Synthesizing block copolymers containing segments derived from functionalized hexenes to create self-assembling nanomaterials. beilstein-journals.org

Using the dual functionality of these molecules to design novel cross-linking agents or intermediates for the synthesis of complex organic molecules. ontosight.ai

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-ethoxy-1-hexene in high purity for laboratory research?

  • Methodological Answer : The synthesis of 2-ethoxy-1-hexene can be approached via alkoxylation of 1-hexene using sodium ethoxide in a controlled etherification reaction. Purification typically involves fractional distillation under inert atmosphere to minimize oxidation, as demonstrated in analogous olefin purification protocols (e.g., 1-hexene distillation in ionic reaction systems) . For improved selectivity, phase-transfer catalysts or microwave-assisted synthesis may enhance ethoxy group incorporation while reducing side reactions.

Q. What analytical techniques are recommended for characterizing the structure and purity of 2-ethoxy-1-hexene?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the ethoxy group’s position and alkene geometry. Gas Chromatography (GC) paired with mass spectrometry (GC-MS) ensures purity assessment, while Infrared (IR) spectroscopy identifies functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹). Reference data from NIST Chemistry WebBook can validate spectral assignments.

Q. How should researchers handle and store 2-ethoxy-1-hexene to prevent degradation during experiments?

  • Methodological Answer : Store under nitrogen or argon in amber glass vessels at ≤4°C to inhibit peroxidation. Avoid prolonged storage; monitor degradation via periodic GC analysis. Safety protocols, including fume hood use and explosion-proof equipment, should align with guidelines for analogous volatile olefins .

Advanced Research Questions

Q. How can researchers design kinetic experiments to investigate the reaction mechanisms of 2-ethoxy-1-hexene in ozonolysis or oxidation reactions?

  • Methodological Answer : Use competition kinetics with a reference compound (e.g., styrene) to determine rate constants, as applied in aqueous ozonolysis studies of 1-hexene . Employ pseudo-first-order conditions with excess ozone and quantify products via GC-MS. Computational modeling (e.g., DFT) can supplement experimental data to propose reaction pathways and transition states.

Q. What methodologies are effective for studying the copolymerization behavior of 2-ethoxy-1-hexene with ethylene in multi-stage reactor systems?

  • Methodological Answer : Adapt multi-reactor setups (e.g., loop + gas-phase reactors) from polyethylene copolymerization studies . Monitor comonomer incorporation using ¹³C NMR or FTIR to assess reactivity ratios. Adjust parameters like temperature, pressure, and catalyst systems (e.g., Ziegler-Natta or metallocene) to optimize branching density and thermal properties.

Q. How should researchers address contradictions in catalytic activity data when using transition metal complexes with 2-ethoxy-1-hexene?

  • Methodological Answer : Perform sensitivity analysis to identify critical variables (e.g., ligand structure, solvent polarity) . Cross-validate results using multiple characterization techniques (e.g., NMR binding studies and X-ray crystallography). Replicate experiments under controlled humidity/O₂ levels to account for catalyst deactivation.

Q. What strategies can resolve discrepancies in computational vs. experimental data for 2-ethoxy-1-hexene’s thermodynamic properties?

  • Methodological Answer : Refine computational models using high-level ab initio methods (e.g., CCSD(T)) and compare with experimental vapor pressure or enthalpy data. Validate force fields in molecular dynamics simulations against experimental diffusion coefficients or phase behavior .

Data Analysis and Experimental Design

Q. How can researchers optimize reaction conditions for selective functionalization of 2-ethoxy-1-hexene in asymmetric catalysis?

  • Methodological Answer : Employ Design of Experiments (DoE) to screen variables (e.g., catalyst loading, solvent, temperature). Use chiral HPLC or circular dichroism to evaluate enantiomeric excess. Reference kinetic models from cyclohexane or 1-hexene studies to predict regioselectivity trends.

Q. What statistical approaches are suitable for analyzing conflicting data on 2-ethoxy-1-hexene’s environmental degradation pathways?

  • Methodological Answer : Apply multivariate analysis to differentiate abiotic (e.g., hydrolysis) vs. biotic degradation mechanisms. Use isotope labeling (e.g., ¹⁴C) to trace mineralization products. Compare results with existing 1-hexene biodegradation datasets to identify ethoxy group-specific effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.